1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-
Overview
Description
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]- is a useful research compound. Its molecular formula is C12H17BO2S and its molecular weight is 236.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis and Material Science:
- The compound is used in the precision synthesis of poly(3-hexylthiophene) via Suzuki-Miyaura coupling polymerization, contributing to the development of polymers with narrow molecular weight distribution and high regioregularity, useful in the material science domain (Yokozawa et al., 2011).
- It facilitates the synthesis of boron-containing stilbene derivatives, which are potential intermediates for creating new materials for LCD technology and may hold therapeutic potential for neurodegenerative diseases (Das et al., 2015).
- The compound is involved in the practical synthesis of electron transport material and key intermediates, demonstrating its significance in the synthesis of materials essential for electronic devices (Xiangdong et al., 2017).
Organic Synthesis and Chemical Analysis:
- It is used as an allylating reagent for the preparation of homoallylic alcohols and amines, showcasing its utility in organic synthesis and chemical reaction processes (Ramachandran & Gagare, 2010).
- It plays a role in the double nucleophilic addition reaction of ketene silyl (Thio)acetals and allylborolanes, proving its versatility in synthetic chemistry and contributing to the synthesis of various organic compounds (Shimizu et al., 2010).
- It's instrumental in the synthesis of silicon-based drugs and odorants, highlighting its role in developing biologically active compounds and its potential application in pharmaceuticals and perfumery (Büttner et al., 2007).
Biological Applications and Drug Synthesis:
- It contributes to the design and synthesis of novel lipogenic inhibitors, indicating its potential in developing next-generation lipid-lowering drugs (Das et al., 2011).
Mechanism of Action
Mode of Action
This compound is often used as a reagent in organic synthesis reactions . It can participate in several important organic synthesis reactions such as:
- Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
- Asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is used in. As a reagent in organic synthesis, it contributes to the formation of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is air sensitive and hygroscopic, and should be stored at 2-8°C . These factors need to be considered when using this compound in organic synthesis reactions.
Biochemical Analysis
Biochemical Properties
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]- plays a significant role in biochemical reactions, particularly in the formation of carbon-boron bonds. This compound interacts with enzymes such as palladium and copper catalysts, facilitating reactions like borylation and hydroboration . These interactions are crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Cellular Effects
The effects of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]- on cellular processes are profound. It influences cell signaling pathways by modulating the activity of enzymes involved in these pathways. For instance, it can affect gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound also affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]- change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]- vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Transport and Distribution
The transport and distribution of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is crucial for optimizing the compound’s efficacy and minimizing potential side effects .
Subcellular Localization
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]- exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for the compound’s activity and function, as they determine its interactions with specific biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-thiophen-2-ylethenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2S/c1-11(2)12(3,4)15-13(14-11)8-7-10-6-5-9-16-10/h5-9H,1-4H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJNLKBIEIAQIW-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161395-82-0 | |
Record name | 4,4,5,5-tetramethyl-2-[(1E)-2-(thiophen-2-yl)ethenyl]-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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